2-[(4-bromo-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]-N-hydroxyacetamide
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Overview
Description
2-[(4-bromo-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]-N-hydroxyacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated benzo[c]chromen core, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromo-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]-N-hydroxyacetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Bromination: Introduction of a bromine atom to the benzo[c]chromen core.
Hydroxylation: Addition of a hydroxyl group to the acetamide moiety.
Coupling Reaction: Formation of the final compound through a coupling reaction between the brominated benzo[c]chromen and the hydroxyacetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromo-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]-N-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce a hydrocarbon.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-bromo-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]-N-hydroxyacetamide involves its interaction with specific molecular targets. The brominated benzo[c]chromen core may interact with enzymes or receptors, leading to modulation of biological pathways. The hydroxyl and acetamide groups can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate
- 2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate
- 2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate
Uniqueness
2-[(4-bromo-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]-N-hydroxyacetamide is unique due to the presence of the bromine atom and the hydroxylacetamide moiety. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H14BrNO5 |
---|---|
Molecular Weight |
368.18 g/mol |
IUPAC Name |
2-[(4-bromo-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]-N-hydroxyacetamide |
InChI |
InChI=1S/C15H14BrNO5/c16-13-11(21-7-12(18)17-20)6-5-9-8-3-1-2-4-10(8)15(19)22-14(9)13/h5-6,20H,1-4,7H2,(H,17,18) |
InChI Key |
JXEJSQNJFCBFCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C(=C(C=C3)OCC(=O)NO)Br)OC2=O |
Origin of Product |
United States |
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